
KDS2010
Übersicht
Beschreibung
KDS2010 is a recently developed potent, selective, and reversible inhibitor of monoamine oxidase-B (MAO-B). This enzyme is located in the outer mitochondrial membrane of astrocytes and is responsible for the oxidative deamination of biogenic amines, including dopamine. This compound has shown significant potential as a therapeutic candidate for neurodegenerative diseases, particularly Parkinson’s disease, due to its high potency, specificity, and bioavailability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: KDS2010 is synthesized through a series of α-aminoamide derivatives. The synthesis involves the incorporation of a biphenyl moiety, which contributes to its high potency and selectivity. The specific reaction conditions and reagents used in the synthesis have been optimized to achieve the desired chemical structure and properties .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis process likely involves standard pharmaceutical manufacturing techniques, including large-scale chemical synthesis, purification, and quality control to ensure the compound’s consistency and efficacy .
Analyse Chemischer Reaktionen
Reaktionstypen: KDS2010 durchläuft hauptsächlich Reaktionen, die mit seiner Rolle als MAO-B-Inhibitor zusammenhängen. Diese Reaktionen umfassen:
Häufige Reagenzien und Bedingungen: Die Synthese von this compound beinhaltet Reagenzien wie α-Aminoamid-Derivate und spezielle Katalysatoren, um die Bildung der Biphenyl-Einheit zu erleichtern. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Synthese von this compound gebildet wird, ist die Verbindung selbst, die eine hohe Potenz und Selektivität als MAO-B-Inhibitor aufweist. Die wichtigsten Nebenprodukte werden typischerweise durch Reinigungsprozesse entfernt, um die Wirksamkeit und Sicherheit der Verbindung zu gewährleisten .
4. Wissenschaftliche Forschungsanwendungen
This compound hat in verschiedenen wissenschaftlichen Forschungsanwendungen ein großes Potenzial gezeigt, darunter:
Biologie: Die Fähigkeit von this compound, MAO-B selektiv zu hemmen, wurde in der Forschung zu neurodegenerativen Erkrankungen, insbesondere Parkinson, eingesetzt, wo es neuroprotektive und antineuroinflammatorische Wirkungen gezeigt hat
Medizin: Das therapeutische Potenzial der Verbindung wurde in mehreren Tiermodellen von Parkinson untersucht, wo es eine Wirksamkeit bei der Linderung von motorischen Funktionsstörungen und dem Schutz des nigrostriatalen Weges gezeigt hat
5. Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv die katalytische Aktivität von MAO-B hemmt. Diese Hemmung verhindert die oxidative Desaminierung von Dopamin und anderen biogenen Aminen, was zu erhöhten Spiegeln dieser Neurotransmitter im Gehirn führt. Der reversible Hemmmechanismus der Verbindung ermöglicht es ihr, mit MAO-B zu interagieren, ohne das Enzym dauerhaft zu deaktivieren, was zu ihrer Sicherheit und Wirksamkeit beiträgt .
Molekularziele und Pfade: this compound zielt in erster Linie auf MAO-B in Astrozyten ab, wo es die Aktivität des Enzyms hemmt und die Synthese von Gamma-Aminobuttersäure (GABA) über den Putrescin-Abbauweg reduziert. Diese Reduktion der GABA-Synthese lindert die tonische Hemmung von dopaminergen Neuronen, was zu einer erhöhten Dopaminsynthese und -freisetzung führt .
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
A. Parkinson's Disease
KDS2010 has shown promising results in preclinical studies as a therapeutic candidate for Parkinson's disease. Key findings from various studies include:
- Potency and Efficacy : this compound demonstrated superior potency and specificity compared to traditional irreversible MAO-B inhibitors like selegiline. In animal models, it significantly alleviated motor deficits associated with Parkinson's disease, showcasing neuroprotective and anti-neuroinflammatory effects in the nigrostriatal pathway .
- Pharmacokinetics : The compound exhibited high bioavailability (>100%) and effective blood-brain barrier permeability, making it a viable candidate for clinical use .
- Safety Profile : In non-human primate studies, this compound displayed virtually no toxicity or adverse side effects, further supporting its potential as a safe treatment option .
Study | Model | Key Findings |
---|---|---|
Park et al. (2020) | MPTP mouse model | Significant recovery from parkinsonism; superior to selegiline |
Kim et al. (2021) | 6-hydroxydopamine model | Alleviated motor dysfunction; high bioavailability |
Lee et al. (2022) | A53T α-synuclein model | Neuroprotective effects observed |
B. Neuropathic Pain
This compound has also been investigated for its analgesic properties in neuropathic pain models:
- Mechanism of Action : The compound was found to reduce tactile hypersensitivity induced by paclitaxel, suggesting its effectiveness in managing chemotherapy-induced neuropathic pain .
- Anti-inflammatory Effects : this compound reduced levels of reactive oxygen species and inhibited inflammatory pathways in spinal cord neurons, contributing to pain relief .
Study | Model | Key Findings |
---|---|---|
Zhang et al. (2022) | Spinal nerve ligation model | Enhanced mechanical thresholds; reduced ROS production |
Lee et al. (2022) | Paclitaxel-induced model | Significant reduction in tactile hypersensitivity |
C. Rheumatoid Arthritis
Recent studies have explored the anti-inflammatory effects of this compound in rheumatoid arthritis models:
- Clinical Score Improvement : In collagen-induced arthritis mice, this compound administration led to significant reductions in clinical scores and paw thickness, indicating its potential to ameliorate joint inflammation .
- Cytokine Modulation : The treatment resulted in decreased levels of pro-inflammatory cytokines like TNF-α, further supporting its role in managing inflammatory conditions .
Study | Model | Key Findings |
---|---|---|
Kim et al. (2022) | Collagen-induced arthritis model | Reduced paw thickness; lower TNF-α levels |
Wirkmechanismus
KDS2010 exerts its effects by selectively inhibiting the catalytic activity of MAO-B. This inhibition prevents the oxidative deamination of dopamine and other biogenic amines, leading to increased levels of these neurotransmitters in the brain. The compound’s reversible inhibition mechanism allows it to interact with MAO-B without permanently deactivating the enzyme, which contributes to its safety and efficacy .
Molecular Targets and Pathways: this compound primarily targets MAO-B in astrocytes, where it inhibits the enzyme’s activity and reduces the synthesis of gamma-aminobutyric acid (GABA) through the putrescine degradation pathway. This reduction in GABA synthesis alleviates the tonic inhibition of dopaminergic neurons, leading to increased dopamine synthesis and release .
Vergleich Mit ähnlichen Verbindungen
KDS2010 ist unter den MAO-B-Inhibitoren einzigartig aufgrund seiner hohen Potenz, Selektivität und seines reversiblen Hemmmechanismus. Im Vergleich zu anderen MAO-B-Inhibitoren wie Selegilin und Rasagilin hat this compound in Tiermodellen von Parkinson eine überlegene neuroprotektive und antineuroinflammatorische Wirkung gezeigt .
Ähnliche Verbindungen:
Die einzigartige Kombination von hoher Potenz, Selektivität und reversibler Hemmung macht this compound zu einem vielversprechenden Kandidaten für weitere Forschung und Entwicklung bei der Behandlung von neurodegenerativen Erkrankungen.
Biologische Aktivität
KDS2010 is a novel reversible inhibitor of monoamine oxidase B (MAO-B), which has garnered attention for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s disease (AD) and Parkinson’s disease (PD). This article delves into the biological activity of this compound, highlighting its mechanisms, effects on neuroinflammation, and implications for treatment.
This compound functions primarily by inhibiting MAO-B, an enzyme that degrades neurotransmitters and is implicated in the pathophysiology of neurodegenerative diseases. The selective inhibition of MAO-B by this compound leads to a reduction in reactive oxygen species (ROS) production and alleviates neuroinflammatory processes. This results in improved synaptic transmission and cognitive functions.
Key Mechanisms:
- Reduction of GABA Levels: this compound significantly lowers astrocytic GABA levels, which are often elevated in neurodegenerative conditions. This reduction is linked to improved cognitive functions and memory recovery in animal models .
- Anti-inflammatory Effects: The compound mitigates astrogliosis and microgliosis, thereby reducing neuroinflammation associated with conditions like AD and PD .
- Neuroprotective Effects: this compound enhances neuronal survival by blocking the detrimental effects of excessive GABA and ROS on neuronal health .
Animal Studies
Multiple studies have demonstrated the efficacy of this compound in various animal models:
- Alzheimer's Disease Models: In APP/PS1 mice, long-term administration of this compound resulted in:
- Parkinson's Disease Models: In MPTP-induced PD models:
- Neuropathic Pain Models: In spinal nerve ligation-induced neuropathic pain studies:
Pharmacokinetics and Safety Profile
This compound has been characterized through various pharmacokinetic studies, showing:
- High Bioavailability: Greater than 100%, indicating efficient absorption and distribution.
- Lack of Food Effect: Consistent pharmacokinetic profile regardless of food intake.
- Safety: Demonstrated low toxicity levels in non-human primates with favorable tolerability profiles for both young adults and elderly populations .
Case Studies
Several clinical trials are underway to evaluate the efficacy of this compound in humans:
- A Phase 2 clinical trial is currently recruiting participants to assess the safety and efficacy of this compound in patients with mild cognitive impairment due to Alzheimer’s disease. Initial findings suggest promising outcomes related to cognitive enhancement and safety .
Summary Table of Key Findings
Eigenschaften
CAS-Nummer |
1894207-44-3 |
---|---|
Molekularformel |
C17H17F3N2O |
Molekulargewicht |
322.32 g/mol |
IUPAC-Name |
(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H17F3N2O/c1-11(16(21)23)22-10-12-2-4-13(5-3-12)14-6-8-15(9-7-14)17(18,19)20/h2-9,11,22H,10H2,1H3,(H2,21,23)/t11-/m0/s1 |
InChI-Schlüssel |
XCUXYNYVUMLDKH-NSHDSACASA-N |
SMILES |
C[C@H](NCC1=CC=C(C2=CC=C(C(F)(F)F)C=C2)C=C1)C(N)=O.OS(=O)(C)=O |
Isomerische SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
KDS-2010; KDS 2010; KDS2010 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.